2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) plays a crucial role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways and cell growth mechanisms, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of DNA repair pathways leads to an accumulation of DNA damage, which can result in cell death . On the other hand, the inhibition of EGFR disrupts cell growth and proliferation pathways, further contributing to the compound’s anti-cancer effects .
Result of Action
The compound exhibits potent cytotoxic activities against cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . Additionally, it upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. The process can be optimized by varying the reaction temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different pharmacological properties.
Uniqueness
2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5S.ClH/c6-2-1-4-9-10-3-7-8-5(10)11-4;/h3H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHTRBCAAVSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1N=C(S2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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